molecular formula C12H14O3 B3021070 Ethyl Chroman-2-carboxylate CAS No. 24698-77-9

Ethyl Chroman-2-carboxylate

Cat. No.: B3021070
CAS No.: 24698-77-9
M. Wt: 206.24 g/mol
InChI Key: PSOZUQKKUGXCEN-UHFFFAOYSA-N
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Description

Ethyl Chroman-2-carboxylate is an organic compound belonging to the chromane family, which is a subclass of benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities. This compound is characterized by its chromane core structure with an ethyl ester functional group at the second carbon position.

Scientific Research Applications

Safety and Hazards

The safety information for Ethyl Chroman-2-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that chromanones and chromanones derivatives, to which Ethyl Chroman-2-carboxylate belongs, exhibit significant biological activities

Cellular Effects

Chromanone derivatives have been reported to affect a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses . It is plausible that this compound may have similar effects on cell function.

Molecular Mechanism

It is known that the synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the synthesis of chroman-2-ones and chromanes can yield products in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee) . This suggests that this compound may have stable, long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that drug metabolism in animal models and humans can vary greatly between different species . Therefore, the effects of this compound at different dosages in animal models would need to be studied carefully.

Metabolic Pathways

Chromanone derivatives are known to be involved in a variety of metabolic pathways . Therefore, it is plausible that this compound may interact with various enzymes or cofactors in these pathways.

Transport and Distribution

It is known that chromanone derivatives can exhibit a broad variety of biological and pharmaceutical activities , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Given the diverse biological activities of chromanone derivatives , it is plausible that this compound may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Chroman-2-carboxylate typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols through an organocatalytic domino Michael/hemiacetalization reaction. This is followed by oxidation and dehydroxylation steps. The reaction is catalyzed by modularly designed organocatalysts, which are self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media. The reaction conditions include the use of a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl Chroman-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to chroman-2-one derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Chroman-2-one derivatives.

    Reduction: Amino chromane derivatives.

    Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl Chroman-2-carboxylate can be compared with other similar compounds, such as:

    Chroman-2-one: Lacks the ethyl ester group but shares the chromane core structure.

    Chroman-4-one: Differs in the position of the carbonyl group.

    Coumarin: Contains a lactone ring fused to a benzene ring, similar to chromane derivatives but with different functional groups.

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZUQKKUGXCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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